Sodium 3-hydroxybenzoate
Overview
Description
Sodium 3-hydroxybenzoate, also known as 3-Hydroxybenzoic Acid Sodium Salt, Sodium m-hydroxybenzoate, and Monosodium m-hydroxybenzoate, is a compound with the molecular formula C7H5NaO3 . It is a sodium salt of 3-hydroxybenzoic acid .
Molecular Structure Analysis
The molecular structure of Sodium 3-hydroxybenzoate consists of a benzene ring with a hydroxyl group and a carboxyl group attached to it . The sodium ion is associated with the carboxyl group . The compound has a molecular weight of 160.10 g/mol .
Chemical Reactions Analysis
While specific chemical reactions involving Sodium 3-hydroxybenzoate are not detailed in the search results, a study on the reactions of hydroxyl radicals with benzoic acid and benzoate provides some insights . The reaction rate constants followed the order of meta addition > para addition > ortho addition for the reaction of benzoic acid and hydroxyl radicals in both gas and aqueous media .
Physical And Chemical Properties Analysis
Sodium 3-hydroxybenzoate is a solid compound that is soluble in water . It has a molecular weight of 160.10 g/mol . The compound has one hydrogen bond donor and three hydrogen bond acceptors .
Scientific Research Applications
Environmental Impact and Treatment
Parabens, including compounds related to Sodium 3-hydroxybenzoate, are widely used as preservatives in various products. Their occurrence, fate, and behavior in aquatic environments have been extensively reviewed. Despite being biodegradable, parabens persist in surface water and sediments due to continuous environmental introduction. Their interaction with free chlorine can yield halogenated by-products, raising concerns about their stability, persistence, and potential toxicity in aquatic ecosystems (Haman, Dauchy, Rosin, & Munoz, 2015).
Health Implications
The potential health risks associated with paraben exposure, including endocrine disruption and effects on human tissues, have been reviewed. Despite their widespread use and detection in human tissues, the full impact on health, particularly concerning cancer and reproductive functions, necessitates further investigation to fully understand the risks and mechanisms involved (Darbre & Harvey, 2008).
Biochemical and Pharmacological Properties
Research on para-Hydroxybenzoate hydroxylase, an enzyme interacting with compounds similar to Sodium 3-hydroxybenzoate, highlights the complex interplay of protein dynamics and electrostatics in enzymatic function. This enzyme facilitates the conversion of para-hydroxybenzoate to 3,4-dihydroxybenzoate, illustrating the significance of such compounds in biochemical pathways and the potential for targeted drug design (Entsch, Cole, & Ballou, 2005).
Antioxidant Activity
The antioxidant properties of phenolic compounds, including hydroxybenzoates, are crucial for mitigating oxidative stress in biological systems. Various analytical methods have been developed to assess the antioxidant activity of these compounds, contributing to their application in food engineering, medicine, and pharmacology (Munteanu & Apetrei, 2021).
Pharmacological Activities
Gallic acid, closely related to Sodium 3-hydroxybenzoate, exhibits potent anti-inflammatory properties. Its mechanisms of action, particularly through MAPK and NF-κB signaling pathways, highlight its potential in treating inflammation-related diseases. The review also discusses its pharmacokinetics, toxicity, and clinical applications, providing a basis for further research and development (Bai et al., 2020).
Safety And Hazards
While specific safety and hazard information for Sodium 3-hydroxybenzoate is not available in the search results, general safety measures for handling similar compounds include using personal protective equipment, ensuring adequate ventilation, avoiding dust formation, and avoiding contact with skin, eyes, or clothing .
Future Directions
A study on the metabolism of sodium benzoate by the human gut microbiome suggests that the human gut microbes play a role in benzoate metabolism . This indicates potential future research directions in understanding the role of the human gut microbiome in the metabolism of food preservatives like Sodium 3-hydroxybenzoate .
properties
IUPAC Name |
sodium;3-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3.Na/c8-6-3-1-2-5(4-6)7(9)10;/h1-4,8H,(H,9,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLYOWSQVRAOBL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
99-06-9 (Parent) | |
Record name | Sodium 3-hydroxybenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007720196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00227952 | |
Record name | Sodium 3-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00227952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3-hydroxybenzoate | |
CAS RN |
7720-19-6, 22207-58-5 | |
Record name | Sodium 3-hydroxybenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007720196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3-hydroxy-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium 3-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00227952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 3-hydroxy-, sodium salt (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.456 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM 3-HYDROXYBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XP2621077 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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